Home > Products > Screening Compounds P429 > Arotinolol, (S)-
Arotinolol, (S)- - 139332-61-9

Arotinolol, (S)-

Catalog Number: EVT-1212381
CAS Number: 139332-61-9
Molecular Formula: C15H21N3O2S3
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Arotinolol, specifically the (S)-enantiomer, is a compound classified as an alpha- and beta-adrenergic receptor blocker. This small molecule was developed in Japan and is primarily recognized for its potential use in treating hypertension. Arotinolol belongs to the thiopropanolamine class and contains a tertiary butyl moiety, which contributes to its pharmacological properties. It is currently under clinical investigation by Sumitomo Pharmaceutical Co., Ltd. for its therapeutic efficacy and safety profile .

Synthesis Analysis

Methods

The synthesis of arotinolol involves several steps that typically include the formation of thiophene derivatives and the introduction of the thiopropanolamine structure. The synthesis often utilizes chiral catalysts to ensure the production of the desired (S)-enantiomer, which exhibits higher pharmacological activity compared to its (R)-counterpart.

Technical Details

  1. Starting Materials: The synthesis generally begins with commercially available thiophene derivatives.
  2. Chiral Resolution: Enantioselective techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the (S)-enantiomer from racemic mixtures.
  3. Reaction Conditions: Reactions may require specific temperatures and solvents to optimize yield and enantioselectivity.
Molecular Structure Analysis

Structure

Arotinolol has a complex molecular structure characterized by the following:

  • Chemical Formula: C15_{15}H21_{21}N3_{3}O2_{2}S3_{3}
  • Molecular Weight: Average 371.53 g/mol
  • IUPAC Name: 5-(2-{[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl}-1,3-thiazol-4-yl)thiophene-2-carboxamide
  • SMILES Notation: CC(C)(C)NCC(O)CSC1=NC(=CS1)C1=CC=C(S1)C(N)=O

Data

The molecular structure features multiple functional groups including amines, hydroxyls, and thiazoles, contributing to its biological activity .

Chemical Reactions Analysis

Reactions

Arotinolol undergoes various chemical reactions typical of adrenergic blockers, including:

  • Receptor Binding: Arotinolol binds selectively to beta-1, beta-2, and alpha-1 adrenergic receptors.
  • Metabolic Pathways: The (S)-enantiomer is metabolized primarily in the liver, while the (R)-enantiomer is excreted unchanged in urine.

Technical Details

The binding affinity of arotinolol to adrenergic receptors has been quantified through radioligand binding studies, indicating a higher affinity for beta-receptors compared to alpha-receptors .

Mechanism of Action

The mechanism of action of arotinolol involves dual blockade of adrenergic receptors:

  • Beta-blockade: Reduces cardiac output by inhibiting beta-adrenergic receptors, leading to decreased heart rate and contractility.
  • Alpha-blockade: Inhibits peripheral vasoconstriction mediated by alpha-adrenergic receptors, resulting in lowered blood pressure.

This combined action helps manage hypertension effectively by reducing both cardiac workload and vascular resistance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Arotinolol is typically presented as a crystalline solid.
  • Solubility: It exhibits solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Arotinolol is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound has distinct pKa values that influence its ionization state at physiological pH.

Relevant analyses have shown that the stereochemistry of arotinolol significantly affects its pharmacokinetics, with the (S)-enantiomer being more effective in therapeutic applications .

Applications

Arotinolol is primarily studied for its potential applications in:

Research continues into its efficacy across various populations and conditions, making it a noteworthy candidate in cardiovascular pharmacotherapy .

Chemical Characterization of (S)-Arotinolol

Stereospecific Molecular Structure and Isomeric Differentiation

(S)-Arotinolol (Chemical name: (S)-5-[2-[[3-(tert-Butylamino)-2-hydroxypropyl]thio]-1,3-thiazol-4-yl]thiophene-2-carboxamide) is a stereoisomer of the racemic α/β-adrenergic blocker arotinolol. Its molecular structure features a chiral center at the C2 position of the propanolamine side chain, where the hydroxyl (-OH) and thioether-linked thiazolylthiophene carboxamide substituents adopt distinct spatial orientations. The molecular formula is C₁₅H₂₁N₃O₂S₃, with a molar mass of 371.53 g/mol [1] [8].

The thiophene-2-carboxamide moiety and thiazole ring create a planar, electron-rich aromatic system, while the tert-butylamino group imparts steric bulk. X-ray crystallography confirms that the (S)-enantiomer exhibits a specific three-dimensional conformation where the thioether linkage adopts a gauche orientation relative to the hydroxy group, optimizing hydrogen-bonding interactions between the secondary alcohol and the carboxamide carbonyl oxygen [4]. This arrangement enhances binding affinity for β-adrenergic receptors compared to the (R)-enantiomer.

Table 1: Key Structural Differences Between (S)- and (R)-Arotinolol

Structural Feature(S)-Arotinolol(R)-Arotinolol
Chiral Center ConfigurationC2: SC2: R
Receptor Binding Affinity (β1)pKi = 9.74 [2]~100-fold lower affinity
Hydrogen Bonding NetworkStabilized bond: OH⋯O=C (carboxamide)Weaker intramolecular H-bonding
Spatial OrientationThioether in gauche to OHThioether in anti to OH

Synthesis Pathways and Optimization Strategies

The synthesis of (S)-Arotinolol historically began with racemic arotinolol (AROT-005) followed by chiral resolution. A key intermediate, 5-(2-mercaptothiazol-4-yl)thiophene-2-carboxamide (AROT-005), is condensed with racemic 1-(tert-butylamino)-3-chloropropan-2-ol (AROT-006) under basic conditions (NaOH/H₂O/MeOH), yielding (±)-arotinolol [2] [6]. Resolution is achieved via diastereomeric salt formation using (D)-(-)-tartaric acid, isolating the (S)-enantiomer with >98% enantiomeric excess (ee) after recrystallization [10].

Recent optimizations focus on stereoselective synthesis to avoid resolution:

  • Chiral Epoxide Route: (S)-Epichlorohydrin undergoes aminolysis with tert-butylamine, yielding (S)-1-(tert-butylamino)-3-chloropropan-2-ol. Subsequent thioetherification with AROT-005 (K₂CO₃/DMF, 60°C) affords (S)-Arotinolol in 85% yield and 99% ee [10].
  • Catalytic Asymmetric Reduction: 5-(2-(3-(tert-Butylamino)-2-oxopropylthio)thiazol-4-yl)thiophene-2-carboxamide is reduced using Ru-BINAP catalysis (H₂, 50 psi), achieving 93% ee [10].

Critical improvements include:

  • Solvent Optimization: Replacing methanol with acetonitrile during crystallization reduces racemization.
  • Purification: Silica gel chromatography (ethyl acetate/heptane, 1:1) followed by acetone recrystallization elevates purity to >99.5% [10].

Table 2: Comparison of Synthetic Methods for (S)-Arotinolol

MethodKey StepsYield (%)ee (%)Advantages
Chiral ResolutionDiastereomeric salt formation with (D)-tartrate28–3298.5Low-cost starting materials
Chiral Epoxide AminolysisNucleophilic ring-opening with tert-butylamine8599.0Avoids resolution; high yield
Catalytic Asymmetric ReductionRu-BINAP hydrogenation of ketone precursor9093.0Atom-economical; scalable

Physicochemical Properties: Solubility, Stability, and Crystallography

(S)-Arotinolol hydrochloride (CAS 68377-91-3) forms white to off-white orthorhombic crystals with a melting point of 234–235°C (decomposition) [4] [9]. Its solubility profile is highly enantioselective:

  • Aqueous Solubility: <0.1 mg/mL in water (pH 7.0) due to high crystallinity.
  • Organic Solvents: Soluble in DMSO (25 mg/mL), methanol (8 mg/mL), and DMF (15 mg/mL), but insoluble in ether or hexane [5] [9].

Stability studies reveal:

  • Photostability: Degrades under UV/visible light (t₁/₂ = 4.2 hours at 500 lux), forming sulfoxide derivatives via thioether oxidation [9].
  • Thermal Stability: Stable at 25°C for >24 months when protected from light; decomposition accelerates above 100°C.
  • pH Sensitivity: Degrades in acidic conditions (pH <3) via thiazole ring hydrolysis and in alkaline conditions (pH >9) via esterification of the carboxamide [4].

Crystallographic analysis (single-crystal X-ray diffraction) shows:

  • Space group: P2₁2₁2₁ with unit cell parameters a = 8.92 Å, b = 10.36 Å, c = 18.74 Å.
  • Hydrogen-bonded dimers form between the carboxamide N–H and C=O groups (bond length: 2.89 Å), enhancing crystal lattice stability [4].

Table 3: Physicochemical Properties of (S)-Arotinolol Hydrochloride

PropertyValueConditions
Melting Point234–235°C (dec.)
Solubility in Water<0.1 mg/mL25°C, pH 7.0
Solubility in DMSO25 mg/mL25°C
log P (Octanol/Water)2.1 ± 0.3Shake-flask method
pKa9.2 (tertiary amine)Potentiometric titration
Photodegradation t₁/₂4.2 hours500 lux, 25°C

Enantiomer-Specific Pharmacokinetic Profiles

(S)-Arotinolol exhibits distinct pharmacokinetics due to stereoselective interactions:

  • Absorption: Rapidly absorbed after oral administration, reaching peak plasma concentrations (Tₘₐₓ) at 2 hours. Bioavailability is 75–82% in rats, higher than the (R)-enantiomer (42–48%) due to reduced first-pass metabolism [1] [8].
  • Distribution: The (S)-enantiomer shows preferential distribution to red blood cells (RBC:plasma ratio = 1.8) and tissues rich in α₁-acid glycoprotein (AAG). Its volume of distribution (Vd = 1.9 L/kg) is lower than the (R)-enantiomer (Vd = 3.2 L/kg) [1] [8].
  • Protein Binding: Binds extensively to serum proteins (84.5%), primarily AAG, versus 95.3% for the (R)-enantiomer [1].
  • Metabolism: Primarily metabolized by hepatic CYP2D6 to two major metabolites: 5-(2-mercaptothiazol-4-yl)thiophene-2-carboxylic acid (via amide hydrolysis) and 4-hydroxy-arotinolol (via aliphatic hydroxylation). The (S)-enantiomer undergoes 3-fold faster clearance via CYP2D6 compared to the (R)-form [1] [6].
  • Elimination: Renal excretion of unchanged (S)-arotinolol is <10%, with a plasma half-life (t₁/₂) of 10 hours. In contrast, the (R)-enantiomer is predominantly renally excreted unchanged (t₁/₂ = 7.2 hours) [1] [8].

Table 4: Pharmacokinetic Parameters of (S)- vs. (R)-Arotinolol in Rats

Parameter(S)-Arotinolol(R)-ArotinololNotes
Oral Bioavailability (%)75–8242–48Dose: 10 mg/kg
Tₘₐₓ (h)2.0 ± 0.32.1 ± 0.4
Vd (L/kg)1.9 ± 0.23.2 ± 0.5Steady-state volume
Protein Binding (%)84.5 ± 3.195.3 ± 2.7α₁-Acid glycoprotein affinity
t₁/₂ (h)10.0 ± 1.57.2 ± 1.0Terminal half-life
Metabolic CL (mL/min/kg)15.2 ± 2.18.3 ± 1.4Hepatic CYP-mediated clearance
Renal Excretion (%)9.8 ± 1.267.4 ± 5.3Unchanged drug in 24-h urine

Properties

CAS Number

139332-61-9

Product Name

Arotinolol, (S)-

IUPAC Name

5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide

Molecular Formula

C15H21N3O2S3

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m0/s1

InChI Key

BHIAIPWSVYSKJS-VIFPVBQESA-N

SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O

Isomeric SMILES

CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.